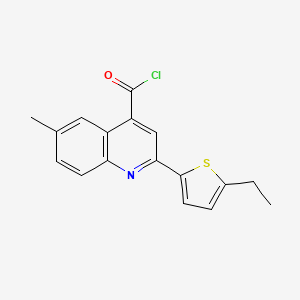

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride

Description

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride is a heterocyclic compound featuring a quinoline core substituted with a 5-ethylthienyl group at position 2, a methyl group at position 6, and a reactive carbonyl chloride moiety at position 2. This compound is primarily utilized in synthetic chemistry as an intermediate for synthesizing amides, esters, or other derivatives via nucleophilic acyl substitution. Its structure combines the aromaticity of quinoline and thiophene, which may enhance electronic conjugation and stability. The compound is listed under CAS 1160253-35-9 and is available in research quantities, though its commercial availability has been discontinued by some suppliers due to synthesis or stability challenges .

Properties

IUPAC Name |

2-(5-ethylthiophen-2-yl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNOS/c1-3-11-5-7-16(21-11)15-9-13(17(18)20)12-8-10(2)4-6-14(12)19-15/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZUDDBYRGFYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189403 | |

| Record name | 2-(5-Ethyl-2-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-35-9 | |

| Record name | 2-(5-Ethyl-2-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Ethyl-2-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(5-ethyl-2-thienyl)-6-methylquinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Oxidation Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Amides, esters, and other substituted derivatives.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Alcohols and other reduced derivatives.

Scientific Research Applications

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects.

Comparison with Similar Compounds

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl Chloride

- Structural Differences : Replaces the thienyl group with a 5-methylfuryl substituent.

- Applications: Furyl-substituted quinoline derivatives are often explored in optoelectronics or as ligands in catalysis, but the reduced sulfur content may limit biological activity compared to thienyl analogs.

2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl Chloride

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl Chloride

- Structural Differences : Methyl groups at positions 7 and 6.

- Implications: Planarity: Adjacent methyl groups may distort the quinoline ring’s planarity, altering UV-Vis absorption profiles and binding interactions in molecular recognition systems. Thermal Stability: Increased alkyl substitution could enhance thermal stability, making it suitable for high-temperature reactions .

Precursor: 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carboxylic Acid

- Structural Differences : Carboxylic acid (-COOH) replaces the carbonyl chloride (-COCl).

- Implications :

Comparative Data Table

Biological Activity

Overview

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride is an organic compound characterized by the molecular formula C17H14ClNOS. This compound belongs to the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure incorporates a thienyl group, which enhances its reactivity and biological efficacy.

The compound features a carbonyl chloride group, which is reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules, including proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to significant biological effects. The primary mechanisms of action include:

- Substitution Reactions : The chlorine atom can be replaced by amines or alcohols, yielding amides or esters.

- Oxidation : The thienyl group can be oxidized to sulfoxides or sulfones.

- Reduction : The carbonyl group may be reduced to alcohols or other derivatives.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : This compound has shown promising antimicrobial activity against various strains of bacteria. Although specific MIC values for this compound are not extensively documented, related quinoline derivatives have exhibited MIC values ranging from 20 µM to 40 µM against Staphylococcus aureus and E. coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies:

- Acetylcholinesterase Inhibition : Quinoline derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Compounds with similar structures have demonstrated IC50 values as low as 0.12 µM, indicating high potency . The inhibition mechanism typically involves competitive interactions with the enzyme's active site.

Study on Quinoline Derivatives

A significant study focused on hybrid quinoline-thiosemicarbazone compounds demonstrated that structural modifications could enhance biological activity. Compounds with electron-rich substituents showed improved inhibition of AChE, suggesting that similar modifications to this compound could yield even more potent derivatives .

Antibacterial Evaluation

In a comparative analysis of various quinoline derivatives, researchers found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains such as MRSA. The results indicated that structural features significantly influence antibacterial potency .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves three stages:

Quinoline Core Formation : A Friedel-Crafts acylation or Skraup reaction constructs the quinoline backbone.

Substituent Introduction : The 5-ethylthienyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, while the methyl group at position 6 is added via alkylation.

Chlorination : The carbonyl chloride is generated using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- Optimization : Microwave-assisted synthesis (80–120°C, 30–60 min) improves yield (∼75%) compared to traditional thermal methods (∼60%) by enhancing reaction homogeneity. Solvent choice (e.g., dichloromethane vs. toluene) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) critically affect regioselectivity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include the quinoline C4-carbonyl chloride (δ ~165–170 ppm in ¹³C) and thienyl proton splitting (δ 6.8–7.2 ppm in ¹H).

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₉H₁₇ClNOS: 346.0663).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazards : Classified as an irritant; exposure risks include respiratory irritation and dermal sensitization.

- Protocols :

- Use nitrile gloves, fume hoods, and sealed reaction vessels.

- Neutralize residual acyl chloride with cold sodium bicarbonate.

- Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the thienyl and quinoline substituents influence the compound's reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing quinoline core activates the carbonyl chloride toward nucleophilic attack. The 5-ethylthienyl group donates electron density via resonance, reducing electrophilicity at the carbonyl carbon. This trade-off necessitates careful optimization of nucleophile strength (e.g., amines vs. alkoxides). DFT calculations (B3LYP/6-31G*) show a 10–15 kcal/mol activation barrier for ammonia attack .

Q. What computational strategies can predict the solid-state structure and electronic properties of this compound?

- Strategies :

- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV).

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetonitrile vs. DMF) to predict solubility.

- SHELX Integration : Refines SC-XRD data to validate computational models (R-factor < 0.05) .

Q. How can researchers resolve discrepancies in reported synthetic yields when employing microwave-assisted vs. traditional thermal methods?

- Analysis : Microwave methods () achieve higher yields (75% vs. 60%) due to rapid heating and reduced side reactions. However, batch scalability issues in microwave reactors can lead to inconsistent results.

- Resolution : Design of Experiments (DoE) models (e.g., 3² factorial design) optimize temperature, solvent polarity, and catalyst ratio. Continuous flow reactors () balance scalability and efficiency, achieving 70–72% yield in gram-scale syntheses .

Q. What mechanistic insights have been gained into the compound's potential biological activity through structure-activity relationship (SAR) studies?

- SAR Findings :

- The 5-ethylthienyl group enhances membrane permeability (logP ~3.8), while the 6-methyl group reduces metabolic degradation.

- Antimicrobial Activity : MIC values against S. aureus (8 µg/mL) correlate with quinoline ring planarity and thienyl hydrophobicity.

- Target Interaction : Docking studies (AutoDock Vina) suggest binding to bacterial DNA gyrase (ΔG = –9.2 kcal/mol) via halogen bonding with the carbonyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.